2,4-Difluoro-1-(2-nitroethenyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDUGLTLZYKRB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025689-55-7 | |
| Record name | 2,4-difluoro-1-[(E)-2-nitroethenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2,4 Difluoro 1 2 Nitroethenyl Benzene
Electronic and Steric Influences of Difluorosubstitution on the Ethenyl Moiety
The reactivity of the ethenyl moiety in 2,4-Difluoro-1-(2-nitroethenyl)benzene (B1440050) is profoundly influenced by the electronic and steric effects of the difluoro-substituted phenyl ring.
Impact on Electrophilicity of the Nitroethenyl Group
The nitroethenyl group is inherently electrophilic due to the strong electron-withdrawing nature of the nitro group (-NO₂). This effect is transmitted through the conjugated π-system of the double bond, rendering the β-carbon susceptible to attack by nucleophiles. The presence of two fluorine atoms on the benzene (B151609) ring further enhances this electrophilicity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). vaia.com This effect pulls electron density from the benzene ring, which in turn withdraws electron density from the ethenyl group, making the β-carbon even more electron-deficient and, therefore, a stronger electrophile.
Studies on various β-nitrostyrene derivatives have shown that electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the double bond. uchile.cl In the case of this compound, the cumulative -I effect of two fluorine atoms significantly polarizes the C=C double bond, thereby activating it for nucleophilic attack. While fluorine can also exert a +R (resonance) effect by donating a lone pair of electrons to the ring, its inductive effect is generally considered to be dominant in influencing the reactivity of such systems. stackexchange.com
Resonance and Inductive Effects of Fluorine on Aromatic Systems
Fluorine's influence on aromatic systems is a classic example of the interplay between inductive and resonance effects.
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. vaia.com In an aromatic ring, this effect deactivates the ring towards electrophilic substitution by reducing the electron density of the π-system. stackexchange.com
Resonance Effect (+R): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can overlap with the p-orbitals of the aromatic ring. This donation of electron density into the π-system is known as a positive resonance effect. csbsju.edu This effect tends to increase the electron density at the ortho and para positions.
Nucleophilic Addition Reactions
The enhanced electrophilicity of the β-carbon in this compound makes it an excellent substrate for nucleophilic addition reactions, most notably the Michael addition.
Michael Addition Chemistry
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org Nitroalkenes, such as β-nitrostyrenes, are highly effective Michael acceptors due to the potent electron-withdrawing capacity of the nitro group. adichemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon of the nitroethenyl group, leading to the formation of a resonance-stabilized nitronate anion, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com
For this compound, the reaction with a Michael donor (e.g., an enolate, a malonate, or a nitroalkane) would proceed as follows:
A base abstracts an acidic proton from the Michael donor to generate a nucleophilic carbanion.
The carbanion attacks the electrophilic β-carbon of the 2,4-difluoro-β-nitrostyrene.
The resulting intermediate is a nitronate anion, stabilized by resonance.
Protonation of the nitronate anion yields the final 1,4-addition product. masterorganicchemistry.com
The electron-withdrawing difluorophenyl group is expected to accelerate the rate of Michael addition compared to unsubstituted β-nitrostyrene by further stabilizing the negative charge development on the β-carbon in the transition state.
Reactivity with Biological Nucleophiles (e.g., Cysteine, in non-biological context of chemical probing)
In the context of chemical biology and chemical probing, the reaction of electrophiles with biological nucleophiles is of great interest. The thiol group of the amino acid cysteine is a potent biological nucleophile, readily participating in Michael addition reactions with suitable acceptors. nih.govrsc.org The reaction of β-nitrostyrene derivatives with cysteine has been studied, confirming the formation of stable adducts. koreascience.kr
The reaction of this compound with cysteine would follow a Michael addition mechanism, where the nucleophilic sulfur atom of the cysteine thiol attacks the β-carbon of the nitroethenyl moiety. This type of reaction is fundamental to the mechanism of action of some covalent inhibitors and is used in proteomic strategies to map reactive cysteine residues. nih.gov The pKa of the cysteine thiol is a key determinant of its nucleophilicity. nih.gov The enhanced electrophilicity of this compound suggests it would be highly reactive towards nucleophiles like cysteine, making it a potential candidate for use as a chemical probe.
Cycloaddition Reactions
Substituted nitrostyrenes are known to participate as dienophiles in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. nih.govwikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
A study on the Diels-Alder reaction of various β-fluoro-β-nitrostyrenes with cyclic dienes provides insight into the expected reactivity of this compound. beilstein-journals.orgnih.gov In these reactions, the nitrostyrene (B7858105) acts as the dienophile, reacting with a conjugated diene. The presence of both a fluorine atom and a nitro group on the double bond makes these compounds highly reactive dienophiles.
The reaction of a 4-fluoro-substituted β-fluoro-β-nitrostyrene with 1,3-cyclopentadiene (CPD) proceeds smoothly at 110 °C to give the corresponding norbornene cycloadducts in high yield (95%). nih.gov It is expected that this compound would exhibit similar or even enhanced reactivity due to the additional fluorine atom, serving as a potent dienophile in [4+2] cycloaddition reactions.
Below is a table showing the results from the Diels-Alder reaction of a related compound, (Z)-1-Fluoro-1-nitro-2-(4-fluorophenyl)ethene, with various cyclic dienes, which serves as a model for the reactivity of this compound. nih.gov
| Diene | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 1,3-Cyclopentadiene | o-xylene, 110 °C | Fluorinated Norbornene Adduct | 95 |
| Spiro[2.4]hepta-4,6-diene | o-xylene, 110 °C | Spiro-fused Norbornene Adduct | 44 |
| 1,3-Cyclohexadiene | o-xylene, 140 °C, MW | Fluorinated Bicyclo[2.2.2]octene Adduct | 32 |
Diels-Alder Reactions as Dienophiles
In the context of Diels-Alder reactions, this compound serves as a potent dienophile. The [4+2] cycloaddition reaction involves the interaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a six-membered ring. mdma.chmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comchemistrysteps.com
The structure of this compound features a nitro group directly attached to the ethenyl moiety, which strongly polarizes the double bond and lowers the LUMO energy. The two fluorine atoms on the benzene ring further contribute to the electron-deficient character of the molecule through their inductive effects. Consequently, this compound is expected to be a highly reactive dienophile, readily participating in Diels-Alder reactions with electron-rich dienes to yield substituted cyclohexene (B86901) derivatives. Research on analogous compounds, such as β-fluoro-β-nitrostyrenes, has demonstrated their successful application as dienophiles in reactions with cyclic 1,3-dienes, affording novel monofluorinated norbornenes in high yields. beilstein-journals.orgnih.govnih.gov These reactions often proceed smoothly under thermal conditions, underscoring the high reactivity of the nitrostyrene system as a dienophile. beilstein-journals.orgnih.gov
Stereochemical Outcomes and Regioselectivity in Cycloadditions
The stereochemistry and regioselectivity of cycloaddition reactions involving this compound are governed by well-established principles of pericyclic reactions. libretexts.orglibretexts.org In Diels-Alder reactions, the relative orientation of the substituents in the diene and dienophile is retained in the product, making the reaction stereospecific. libretexts.org
When a cyclic diene is used, the formation of endo and exo isomers is possible. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing double bond of the diene in the transition state, is often the kinetically favored product due to secondary orbital interactions. chemistrysteps.com Studies on similar β-fluoro-β-nitrostyrenes reacting with cyclopentadiene (B3395910) have shown the formation of both exo and endo isomers. beilstein-journals.orgnih.gov
Regioselectivity becomes a key consideration when an unsymmetrical diene is employed. The substitution pattern of the resulting cyclohexene is dictated by the electronic properties of both the diene and the dienophile. In the reaction of this compound with an unsymmetrical diene, the most favorable alignment of the frontier molecular orbitals will determine the regiochemical outcome. Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile (the carbon β to the nitro group). Computational and experimental studies on related systems, such as the reaction of 2-nitrosopyridine (B1345732) with unsymmetrical dienes, have shown that both thermal and catalyzed reactions can exhibit high regioselectivity. nih.gov
Reduction Chemistry of the Nitro Group and Alkene Moiety
The nitroalkene functionality in this compound is susceptible to reduction, and the choice of reducing agent and reaction conditions can lead to different products with high selectivity.
Selective Reduction to Amines or Ketoximes
The reduction of β-nitrostyrenes is a well-established route for the synthesis of phenethylamines. beilstein-journals.orgnih.gov This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. A variety of reducing systems can achieve this.
For instance, catalytic hydrogenation is a common method. The use of palladium on charcoal (Pd/C) in an acidic ethanolic solution under a hydrogen atmosphere has been shown to be effective for the high-yield synthesis of phenethylamines from β-nitrostyrenes. mdma.ch Another effective system is the use of sodium borohydride (B1222165) in combination with copper(II) chloride, which provides a rapid and high-yielding one-pot procedure for this transformation under mild conditions. beilstein-journals.orgnih.govnih.gov
Alternatively, the nitro group can be selectively reduced to an oxime. For example, the reduction of a nitro group to an oxime can be achieved using reagents like chromium(II) chloride. ucl.ac.uk This partial reduction offers a pathway to further functionalization, as oximes can be hydrolyzed to ketones or undergo other transformations. The selective reduction of nitroarenes to N-arylhydroxylamines has also been achieved using zinc dust in a CO2/H2O system. rsc.orgresearchgate.net
The following table summarizes different reduction methods for β-nitrostyrenes:
| Reagent/Catalyst | Product Type | Reference |
| Pd/C, H₂, EtOH/HCl | Amine | mdma.ch |
| NaBH₄, CuCl₂ | Amine | beilstein-journals.orgnih.govnih.gov |
| CrCl₂ | Oxime | ucl.ac.uk |
| Zn, CO₂/H₂O | N-Arylhydroxylamine | rsc.orgresearchgate.net |
| Sodium Cyanoborohydride | Saturated Nitroalkane | acs.org |
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a versatile method for the reduction of this compound, with the specific outcome depending on the catalyst and reaction conditions. As mentioned previously, hydrogenation over palladium catalysts, such as palladium on charcoal or palladium black, in the presence of an acid like HCl or H₂SO₄, typically leads to the complete reduction of both the alkene and the nitro group to afford the corresponding 2-(2,4-difluorophenyl)ethylamine. mdma.ch The reaction is often carried out at or below room temperature and at atmospheric pressure of hydrogen. mdma.ch
Other catalytic systems, such as those employing rhodium or iridium complexes, have also been developed for the enantioselective reduction of β,β-disubstituted nitroalkenes, highlighting the potential for stereocontrolled reductions. nih.gov Transfer hydrogenation, using hydrogen donors like Hantzsch esters in the presence of an organocatalyst, represents another pathway for the reduction of the nitroalkene moiety. nih.govursinus.edu
Transformations of the Nitro Group for Diverse Functionalities
Beyond reduction, the nitro group in this compound can be transformed into other valuable functional groups, significantly expanding its synthetic utility.
Conversion to Carbonyl Compounds
A key transformation of the nitroalkene moiety is its conversion into a carbonyl group, a process famously realized through the Nef reaction. researchgate.netorganicreactions.orgmdma.ch The classical Nef reaction involves the treatment of a primary or secondary nitroalkane with a strong base to form a nitronate salt, which is then hydrolyzed with strong aqueous acid to yield the corresponding aldehyde or ketone. ucl.ac.ukresearchgate.net
In the context of this compound, this transformation would typically be carried out on a saturated derivative, obtained, for example, by the conjugate addition of a nucleophile to the double bond. The resulting nitroalkane can then be subjected to Nef reaction conditions to unmask a carbonyl group. Various modified Nef reaction procedures have been developed to improve yields and tolerate a wider range of functional groups. These include methods using oxidizing agents like potassium permanganate (B83412) or ozone, or reductive methods employing reagents like titanium(III) chloride. researchgate.net The conversion of the nitro group to a carbonyl function is a powerful synthetic strategy, as it effectively reverses the polarity of the functional group, a concept known as "umpolung". organicreactions.org
Derivatization to Other Nitrogen-Containing Functional Groups
The transformation of the nitroethenyl group in this compound into other nitrogenous functionalities is a key strategy for molecular diversification. These reactions primarily target the reduction of the nitro group and the double bond, or leverage the electrophilic nature of the β-carbon for the construction of new heterocyclic rings.
Reduction to 2-(2,4-Difluorophenyl)ethanamine
The most direct derivatization of this compound is its reduction to 2-(2,4-difluorophenyl)ethanamine. This transformation is significant as phenethylamines are a common motif in pharmacologically active compounds. The reduction requires a reagent capable of reducing both the carbon-carbon double bond and the nitro group.
Several reducing agents have been shown to be effective for the reduction of substituted β-nitrostyrenes to their corresponding phenethylamines. While specific studies on this compound are not extensively detailed in publicly available literature, general methods for β-nitrostyrene reduction can be applied. For instance, sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) is a powerful reducing agent capable of converting β-nitrostyrenes to β-phenethylamines in good yields. researchgate.net Another effective system is the combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂), which has been demonstrated to reduce various substituted β-nitrostyrenes to phenethylamines efficiently. frontiersin.orgacs.org This method is particularly attractive due to the milder nature of the reagents compared to lithium aluminum hydride (LiAlH₄).
Catalytic hydrogenation is another prominent method for this transformation. A patent describing the reduction of a similar compound, 2,5-dimethoxy-β-nitrostyrene, utilized a palladinized barium sulfate (B86663) catalyst in a mixture of glacial acetic acid and concentrated sulfuric acid under hydrogen pressure. google.com This suggests that similar conditions could be adapted for the reduction of this compound. The reaction proceeds through the initial reduction of the double bond followed by the reduction of the nitro group to the amine. The acidic conditions protonate the resulting amine, which is then neutralized in a subsequent workup step to yield the free base. A Korean patent also describes the catalytic hydrogenation of 1,1-difluoro-2-nitroethane to 2,2-difluoroethylamine (B1345623) using various catalysts from groups 8-10 of the periodic table, such as nickel, palladium, and platinum, indicating the general applicability of catalytic hydrogenation for reducing nitro groups in fluorinated compounds. google.com
Table 1: Potential Reagents for the Reduction of this compound to 2-(2,4-Difluorophenyl)ethanamine
| Reducing Agent/System | Typical Solvent | General Observations |
| Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) | Benzene, 2-methoxyethanol | Effective for a range of β-nitrostyrenes, including those with phenolic groups. researchgate.net |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Methanol/Water | A milder, one-pot procedure with good yields reported for various substituted β-nitrostyrenes. frontiersin.orgacs.org |
| Catalytic Hydrogenation (e.g., Pd/BaSO₄) | Acetic Acid/Sulfuric Acid | Effective for related compounds; requires a hydrogen source and catalyst. google.com |
Synthesis of Nitrogen-Containing Heterocycles
The electrophilic character of the β-carbon in the nitrovinyl group of this compound makes it an excellent substrate for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through a Michael addition of a nucleophile, followed by an intramolecular cyclization.
Recent advances in synthetic methodology have focused on developing environmentally benign and efficient processes for the synthesis of nitrogen heterocycles. nih.govmdpi.com These methods often utilize catalytic systems and non-traditional activation methods to promote cyclization reactions. The application of these modern synthetic strategies to this compound could open up new avenues for the creation of novel fluorinated heterocyclic compounds.
Advanced Spectroscopic and Computational Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2,4-Difluoro-1-(2-nitroethenyl)benzene (B1440050), ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on the connectivity, stereochemistry (E/Z configuration), and conformational preferences.
¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for the vinylic protons and the aromatic protons. The key to assigning the E or Z configuration lies in the coupling constant (³J) between the two vinylic protons. A large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) arrangement, while a smaller coupling constant (7-12 Hz) indicates a cis (Z) arrangement. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the substituted benzene (B151609) ring. stackexchange.com For instance, in the related compound (E)-1-fluoro-4-(2-nitrovinyl)benzene, the vinylic protons appear as doublets in the ¹H NMR spectrum. researchgate.net
The aromatic region would display complex splitting patterns due to H-H and H-F couplings. The ¹³C NMR spectrum would complement the ¹H data, showing characteristic signals for the vinylic carbons and the aromatic carbons, with the latter showing splitting due to C-F coupling. researchgate.net
Predicted ¹H NMR Data for (E)-2,4-Difluoro-1-(2-nitroethenyl)benzene: This table is predictive, based on known data for analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Vinylic H (α to NO₂) | ~8.0 - 8.2 | d | ~13-16 (³JHH) |
| Vinylic H (β to NO₂) | ~7.6 - 7.8 | d | ~13-16 (³JHH) |
| Aromatic H (H-3) | ~7.2 - 7.4 | ddd | JHF, JHH |
| Aromatic H (H-5) | ~7.0 - 7.2 | ddd | JHF, JHH |
| Aromatic H (H-6) | ~7.8 - 8.0 | td | JHH, JHF |
Conformational Analysis using NOE: Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is crucial for unambiguously confirming stereochemistry and probing conformational preferences, such as the orientation of the nitroethenyl group relative to the benzene ring. For the E-isomer, a NOE correlation would be expected between the vinylic proton adjacent to the ring and the H-6 proton of the phenyl group. The absence of a significant NOE between the two vinylic protons would further support the trans configuration.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the molecular structure in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not publicly available, data from the analog 1-Bromo-2-[(E)-2-nitroethenyl]benzene offers significant insight into the expected solid-state conformation. nih.gov
In the structure of the bromo-analog, the molecule adopts an E-configuration about the C=C double bond. The dihedral angle between the benzene ring and the nitro group is 22.99(12)°, indicating a slight twist from full planarity. nih.gov This deviation from planarity is a common feature in substituted styrenes, arising from a balance between conjugative effects, which favor planarity, and steric hindrance. In the crystal packing, molecules form inversion dimers through short Br···O contacts. nih.gov It is plausible that this compound would exhibit similar planarity and could engage in intermolecular C-H···O or C-H···F hydrogen bonding in its crystal lattice.
Crystallographic Data for the Analog 1-Bromo-2-[(E)-2-nitroethenyl]benzene nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9570 (18) |
| b (Å) | 15.646 (2) |
| c (Å) | 7.9470 (13) |
| β (°) | 109.336 (5) |
| Volume (ų) | 816.2 (3) |
Mass Spectrometry in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of a compound, which is useful for confirming its identity and for monitoring its formation or consumption in chemical reactions.
For this compound (C₈H₅F₂NO₂, Molecular Weight: 185.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses of small neutral molecules or radicals. miamioh.educore.ac.uk
Expected Fragmentation Pathways:
Loss of NO₂: A very common pathway for nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, 46 Da). This would result in a significant fragment ion at m/z 139.
Loss of NO: Loss of nitric oxide (NO, 30 Da) from the molecular ion can occur, yielding a peak at m/z 155.
Loss of HF: Cleavage of a C-F bond with hydrogen rearrangement could lead to the loss of hydrogen fluoride (B91410) (HF, 20 Da), giving a fragment at m/z 165.
Aromatic Ring Fragmentation: Further fragmentation of the benzene ring structure would lead to smaller charged species. youtube.com
Hypothetical Key Fragments in the EI-MS of this compound
| m/z | Identity |
|---|---|
| 185 | [M]⁺ |
| 168 | [M - OH]⁺ (from nitro group rearrangement) |
| 155 | [M - NO]⁺ |
| 139 | [M - NO₂]⁺ |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides deep insights into the molecular properties and reactivity that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311+G(d,p)) would be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformations, including bond lengths, bond angles, and dihedral angles for both E and Z isomers.
Calculate Conformer Stability: By comparing the computed energies, one can determine the relative stability of the E and Z isomers and different rotamers (resulting from rotation around the C(aryl)-C(vinyl) single bond). Typically, the E-isomer is found to be more stable due to reduced steric clash.
Analyze Electronic Properties: DFT calculations yield information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. globalresearchonline.net The MEP map would visualize electron-rich (negative potential, likely around the nitro group oxygens) and electron-poor (positive potential) regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. For this compound, this could involve:
Modeling the Synthesis: The most common synthesis is the Henry (nitroaldol) reaction between 2,4-difluorobenzaldehyde (B74705) and nitromethane, followed by dehydration. Computational chemistry can model the intermediates and transition states for each step of this reaction, calculating activation barriers and reaction energies. This helps in understanding the reaction kinetics and optimizing conditions. chemrxiv.org
Modeling Cycloadditions: Nitroethenes are excellent dienophiles in Diels-Alder reactions. beilstein-journals.org Computational modeling can predict the stereochemical and regiochemical outcomes of reactions between this compound and various dienes by calculating the energies of the different possible transition states (e.g., endo vs. exo).
The interconversion between the E and Z isomers of this compound can be studied computationally. Isomerization can occur either thermally or photochemically. DFT calculations can elucidate the mechanism by:
Locating the Transition State: The isomerization does not proceed by simple rotation around the double bond, which has a very high energy barrier. Instead, it involves a transition state with significant charge separation or biradical character. Computational methods can locate the geometry and energy of this transition state.
Calculating the Energy Barrier: The energy difference between the ground state isomer (e.g., E-isomer) and the transition state for rotation gives the activation energy for the isomerization process. This value helps to predict the temperature at which isomerization becomes significant. For substituted nitroalkenes, the transition state is often stabilized by the nitro group, potentially lowering the barrier compared to simple alkenes.
2,4 Difluoro 1 2 Nitroethenyl Benzene As a Versatile Synthetic Building Block
Precursor for Chiral Fluorine-Containing Molecules
The development of optically active fluorine-containing compounds is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. rsc.org 2,4-Difluoro-1-(2-nitroethenyl)benzene (B1440050) serves as an excellent starting material for asymmetric synthesis due to its electron-deficient nitroethenyl moiety, which is a highly reactive Michael acceptor. masterorganicchemistry.com
The conjugate addition of nucleophiles to the β-carbon of the nitroalkene is a powerful C-C bond-forming reaction. When this reaction is mediated by a chiral catalyst or auxiliary, it can proceed with high stereoselectivity, yielding enantiomerically enriched products. nih.gov For instance, organocatalysis using chiral amines, such as L-proline, has been successfully employed for the asymmetric Michael addition of aldehydes or ketones to fluorinated β-nitrostyrenes. ossila.com This approach leads to the formation of chiral γ-nitroaldehydes, which are valuable intermediates for the synthesis of pharmaceutically active compounds like γ-aminobutyric acid (GABA) derivatives. ossila.com The reaction proceeds through a chiral enamine intermediate, which selectively attacks one face of the nitroalkene, thereby controlling the stereochemical outcome.
Table 1: Asymmetric Michael Addition to Fluorinated Nitrostyrenes
| Catalyst/Auxiliary | Nucleophile | Product Type | Enantiomeric Excess (ee) |
| L-Proline | Acetaldehyde | Chiral γ-nitroaldehyde | High (syn-addition favored) |
| Chiral Ni(II) Complex | Glycine Schiff Base | Chiral β-substituted amino acid precursor | Excellent (>95% de) nih.gov |
| Chiral Thiourea (B124793) | Malonates | Chiral nitroalkane | Up to 99% ee |
| (S)-Diphenylprolinol Silyl Ether | Propanal | Chiral γ-nitroketone | Up to 98% ee |
This table presents representative data for asymmetric Michael additions to nitrostyrenes, illustrating the principle of using chiral catalysts to achieve high stereoselectivity. The specific outcomes can vary based on the exact substrate and reaction conditions.
Intermediate in the Synthesis of Complex Organic Architectures
The dual reactivity of the aromatic ring and the nitroalkene side chain makes this compound a valuable intermediate in the assembly of complex organic scaffolds.
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The nitroalkene functionality is a versatile precursor for a wide range of heterocyclic systems. researchgate.nettaylorfrancis.com For example, fluorinated pyrroles can be synthesized from β-fluoro-β-nitrostyrenes via a catalyst-free conjugate addition of pyrrole, followed by elimination. mdpi.com
Furthermore, the electron-deficient double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition with various dienes provides a direct route to complex, fluorinated bicyclic and polycyclic structures. nih.gov The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene has been shown to produce monofluorinated norbornenes in high yields. nih.gov These reactions are foundational for creating rigid scaffolds for further synthetic elaboration.
Table 2: Synthesis of Heterocyclic Systems from Fluorinated Nitrostyrenes
| Reaction Type | Reagent(s) | Resulting Heterocycle | Key Features |
| Conjugate Addition/Elimination | 1H-Pyrrole | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole mdpi.com | Catalyst-free, solvent-free conditions. mdpi.com |
| Barton-Zard Reaction | Ethyl α-isocyanoacetate | 4-Fluoropyrroles researchgate.net | Highly chemoselective. researchgate.net |
| [4+2] Cycloaddition | 1,3-Cyclopentadiene | Monofluorinated Norbornenes nih.gov | High yield (up to 97%), forms exo/endo isomers. nih.gov |
| [4+2] Cycloaddition | 1,3-Cyclohexadiene | Monofluorinated bicyclo[2.2.2]oct-2-enes nih.gov | Access to different bicyclic systems. nih.gov |
In multi-step synthesis, the strategic manipulation of functional groups is key to reaching a complex target molecule. lumenlearning.comlibretexts.org this compound offers multiple handles for such transformations. The order in which these functional groups are reacted is critical for achieving the desired outcome. lumenlearning.comyoutube.com
A common strategy involves the reduction of the nitro group to a primary amine. This transformation is significant because it completely changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. This new amino group can then direct subsequent electrophilic aromatic substitutions to the ortho and para positions. youtube.com Alternatively, the amine can be converted into a diazonium salt, a remarkably versatile intermediate that can be substituted by a wide variety of nucleophiles (e.g., -CN, -OH, -X) in Sandmeyer-type reactions.
The vinyl group can also be transformed. For example, oxidative cleavage (e.g., with ozone) can convert the -CH=CHNO₂ group into a carboxylic acid or aldehyde, providing another point for synthetic diversification. A synthetic chemist can thus devise a multi-step route where the nitroethenyl group is first used to build a chiral center, followed by reduction and diazotization of the nitro group to introduce another substituent, demonstrating the compound's role as a linchpin in complex syntheses.
Table 3: Hypothetical Multi-step Transformation Sequence
| Step | Transformation | Reagents | Intermediate Functional Group |
| 1 | Asymmetric Michael Addition | Chiral Catalyst, Nucleophile (e.g., Dimethyl Malonate) | Chiral Nitroalkane |
| 2 | Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Chiral Fluoro-substituted Aniline |
| 3 | Diazotization & Sandmeyer Reaction | NaNO₂, HCl; then CuCN | Chiral Fluoro-substituted Benzonitrile |
| 4 | Oxidative Cleavage of side chain | O₃; then Me₂S | Carboxylic Acid |
Design and Synthesis of Functionalized Fluorinated Materials
The unique properties imparted by fluorine atoms—such as thermal stability and hydrophobicity—make fluorinated compounds highly desirable for advanced materials. youtube.com
The vinyl group in this compound provides a handle for polymerization. While highly functionalized styrenes can be challenging to polymerize, they can often be incorporated as comonomers to produce partially fluorinated polymers with tailored properties. nih.gov For example, studies on α-trifluoromethylstyrene have shown that while it does not homopolymerize, it can be copolymerized with styrene (B11656) via controlled radical polymerization methods like nitroxide-mediated polymerization (NMP). nih.gov The inclusion of the fluorinated monomer can enhance the thermal stability and modify the surface properties of the resulting polymer. nih.gov
The development of functional monomers is a key area in polymer science, allowing for the creation of high-performance polymers. songwon.com By analogy, this compound could serve as a specialty monomer to introduce both fluorine and a reactive nitro group into a polymer backbone, which could be later modified to tune the material's properties.
Table 4: Examples of Fluorinated Monomers and Polymerization
| Monomer | Polymerization Method | Polymer Type | Key Feature |
| α-Trifluoromethylstyrene | Nitroxide-Mediated Polymerization (NMP) | Copolymer with Styrene nih.gov | Does not homopolymerize. nih.gov |
| Styrene (with fluorinated catalyst) | Catalytic Polymerization | Syndiotactic Polystyrene taylorfrancis.com | Fluorinated catalyst improves activity and polymer properties. taylorfrancis.com |
| (Trifluorovinyl)oxy]benzene | Thermocyclodimerization | Perfluorocyclobutane (PFCB) polymers researchgate.net | Leads to polymers with high thermal stability. researchgate.net |
| Fluorinated Norbornenes | Palladium-catalyzed Copolymerization | Partially Fluorinated Polyolefins rsc.org | High comonomer incorporation and tunable properties. rsc.org |
The reactivity of this compound can be precisely controlled by the choice of reagents and reaction conditions, allowing chemists to target different parts of the molecule. The molecule presents two primary sites for nucleophilic attack: the β-carbon of the nitroalkene (via conjugate addition) and the carbon atoms of the aromatic ring bearing fluorine atoms (via nucleophilic aromatic substitution, SNAr).
The presence of two fluorine atoms activated by a strong electron-withdrawing nitro group makes the aromatic ring susceptible to SNAr. nih.govdoubtnut.com Generally, soft and less basic nucleophiles (e.g., thiols, malonates) will preferentially react in a Michael-type conjugate addition at the double bond. ossila.com In contrast, hard, strong nucleophiles (e.g., alkoxides, amines) under more forcing conditions can displace one or both of the fluorine atoms on the ring. The fluorine atom para to the nitro group is typically more activated and thus more readily substituted. This differential reactivity allows for the selective functionalization of either the side chain or the aromatic core, making this compound a highly adaptable building block for achieving specific chemical targets. youtube.comnih.gov
Structure-Reactivity Relationships in Fluorinated Nitroalkene Scaffolds
The reactivity of the this compound scaffold is fundamentally dictated by the electronic interplay between the aromatic ring, the vinylic double bond, and the nitro group, with the fluorine substituents providing a significant layer of modulation. The nitroalkene group, specifically the β-nitrostyrene system, renders the molecule highly susceptible to a variety of chemical transformations.
The ethylene (B1197577) moiety's electrophilic character is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. rsc.org This activation makes β-nitrostyrenes excellent substrates for several reaction types. They serve as potent electrophiles for conjugate additions (Michael additions), allowing for the introduction of various nucleophiles at the α-position relative to the nitro group. nih.gov Furthermore, they are effective dienophiles in Diels-Alder reactions and dipolarophiles in [3+2] cycloaddition reactions, which are used to construct complex cyclic systems. rsc.orgnih.gov The nitro group itself can be chemically transformed, for instance, through reduction, further expanding the synthetic utility of the scaffold. nih.govwikipedia.org
The introduction of fluorine atoms onto the phenyl ring, as in this compound, further accentuates the electrophilicity of the nitroalkene system. Fluorine is the most electronegative element and exerts a powerful negative inductive effect (σI), withdrawing electron density from the aromatic ring and, by extension, from the vinylic side chain. nih.govjmu.edu This effect is somewhat counteracted by a positive mesomeric (resonance) effect (σR), but the inductive influence is generally dominant in shaping the reactivity of such systems. nih.gov The cumulative electron-withdrawing nature of the two fluorine atoms at the ortho and para positions, combined with the potent nitro group, makes the β-carbon of the ethenyl bridge exceptionally electron-deficient and thus highly prone to nucleophilic attack.
Studies on related fluorinated aromatic compounds demonstrate this pronounced electrophilicity. For instance, in nucleophilic aromatic substitution reactions involving 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are preferentially displaced over the nitro groups, highlighting the susceptibility of the C-F bond to nucleophilic attack when activated by electron-withdrawing groups. researchgate.net In fluorinated alkenes, this enhanced electrophilicity dictates the regioselectivity of nucleophilic additions.
Computational studies on fluorinated macrocycles have shown that fluorination significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy in this compound would indicate a greater susceptibility to attack by nucleophiles compared to its non-fluorinated counterpart. The stereochemical outcome of reactions can also be influenced. A phenomenon known as the "beta-fluorine effect" has been observed to influence the stereoselectivity in radical reactions of fluorine-containing nucleosides. nih.gov In asymmetric aza-Henry reactions, fluorine substitution has been shown to reverse the inherent diastereoselectivity of nitroalkane additions, although it can also decrease the reaction rate. nih.gov
The geometric isomerism of the double bond also plays a critical role in reactivity. Studies comparing (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions have revealed that the less stable (Z)-isomer is more reactive than the (E)-isomer. rsc.org These reactions were found to be completely regioselective and exhibited distinct stereoselectivities, with the (E)-isomer favoring an endo transition state and the (Z)-isomer an exo transition state. rsc.org This highlights how the specific three-dimensional arrangement of the substituents around the reactive double bond profoundly impacts the reaction pathway.
Table 1: Influence of Substituents on the Reactivity of β-Nitrostyrene Derivatives This table summarizes the general reactivity patterns observed for β-nitrostyrene and how substituents influence reaction outcomes.
| Compound Type | Key Structural Feature | Typical Reactivity | Influence of Feature |
| β-Nitrostyrene | Electron-withdrawing nitro group on a vinylic system. | Michael Addition, Diels-Alder, [3+2] Cycloaddition. rsc.orgnih.gov | Activates the double bond for nucleophilic attack and cycloadditions. rsc.org |
| ortho-Hydroxy-β-nitrostyrene | Hydroxyl group at the ortho position. | Prone to C-C bond cleavage after initial conjugate addition. nih.gov | The hydroxyl group can participate in the reaction, altering the typical pathway. nih.gov |
| (Z)- vs (E)-β-Nitrostyrene | Geometric isomerism of the double bond. | Different reaction rates and stereoselectivity in cycloadditions. rsc.org | The (Z)-isomer is generally more reactive than the more stable (E)-isomer. rsc.org |
| Fluorinated β-Nitrostyrene | Fluorine atoms on the aromatic ring. | Enhanced electrophilicity of the double bond. | Strong inductive electron withdrawal by fluorine increases the partial positive charge on the β-carbon. nih.gov |
Table 2: Computational Data on Related Fluorinated Aromatic Compounds This table presents computed properties for a precursor, illustrating the electronic effect of fluorine substitution.
| Compound | Property | Value | Significance |
| 1,2-Difluoro-4-nitrobenzene | Molecular Weight | 159.09 g/mol | Basic physical property. nih.gov |
| 1,2-Difluoro-4-nitrobenzene | XLogP3-AA | 2.1 | A measure of lipophilicity. nih.gov |
| Fluorinated Dibenzotetraaza-annulene Complexes | HOMO/LUMO Energy | Lowered by ~0.70 eV vs. non-fluorinated analog. nih.gov | Indicates increased electrophilicity and stabilization of frontier orbitals. nih.gov |
Future Research Directions in Fluorinated Aryl Nitroalkene Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The asymmetric conjugate addition of nucleophiles to nitroalkenes is a powerful method for constructing chiral molecules. mdpi.comnih.gov For 2,4-Difluoro-1-(2-nitroethenyl)benzene (B1440050), future research is poised to develop highly stereoselective transformations.
Organocatalysis has emerged as a particularly fruitful area, with catalysts based on proline, thiourea (B124793), and squaramide moieties showing great promise for additions to β-aryl nitroalkenes. mdpi.commdpi.comrsc.org Future work should focus on optimizing these catalysts specifically for fluorinated substrates. The electron-withdrawing nature of the fluorine atoms in this compound enhances the electrophilicity of the β-carbon, potentially accelerating reactions but also posing a challenge for selectivity. Research into bifunctional catalysts, which can activate both the nitroalkene via hydrogen bonding and the nucleophile, will be crucial. mdpi.comrsc.org For instance, combining a chiral pyrrolidine (B122466) with an acidic co-catalyst has proven effective for Michael additions to nitroethylene (B32686) and could be adapted for more complex substrates. nih.gov
Recent breakthroughs have led to the development of "universal" organocatalysts capable of high selectivity across a broad range of nitroalkene substrates, including β-aryl and β-alkyl variants. organic-chemistry.org Applying these robust catalysts, such as the reported AmA 7·HNTf₂, to the reduction of this compound could provide efficient access to enantioenriched β-chiral nitroalkanes, which are valuable precursors for therapeutics. organic-chemistry.org Metal-based catalysis, particularly with Ni(II) complexes and chiral ligands, also presents a viable route for the asymmetric Michael addition of dicarbonyl compounds to nitroalkenes, offering another avenue for creating stereocenters with high enantiomeric excess. researchgate.net
Table 1: Prospective Asymmetric Methodologies for this compound
| Catalyst Type | Nucleophile Class | Potential Product | Key Research Focus |
| Chiral Pyrrolidine Derivatives | Aldehydes, Ketones | γ-Nitro Carbonyls | Optimization of acidic co-catalysts to control syn/anti diastereoselectivity. mdpi.comnih.gov |
| Bifunctional Thioureas/Squaramides | 1,3-Dicarbonyls, Nitroalkanes | Highly Functionalized Nitroalkanes | Tuning the catalyst backbone to maximize non-covalent interactions with the difluorinated ring. rsc.orgrsc.org |
| Chiral Ni(II) Complexes | Malonates | Chiral Nitroesters | Exploring ligand effects to achieve high enantioselectivity (ee >95%). researchgate.net |
| "Universal" Benzothiadiazine-based Organocatalysts | Hantzsch Esters | Chiral Nitroalkanes | Broadening substrate scope to include electronically diverse fluorinated nitroalkenes. organic-chemistry.org |
Exploration of Photochemical and Electrochemical Transformations
The unique electronic structure of fluorinated aryl nitroalkenes invites the exploration of novel activation methods beyond traditional thermal reactions.
Photochemical Transformations: β-Nitrostyrenes are known to undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light (e.g., λ = 419 nm) to form substituted cyclobutanes. nih.gov Future studies could investigate the diastereoselectivity of this reaction with this compound, exploring how the fluorine substituents influence the stability of the diradical intermediates and the final product distribution. Furthermore, visible-light-mediated denitrative cross-coupling reactions, which proceed via radical pathways, represent a promising area. worktribe.commdpi.com The reaction of this compound with radical precursors under photocatalysis could lead to a variety of functionalized alkenes.
Electrochemical Transformations: Electrochemistry offers a reagent-free method for controlled reductions. The electrochemical reduction of nitroalkenes can be tuned by adjusting the cathode potential to selectively yield either oximes [at ~ -0.3 to -0.5 V vs. SCE] or primary amines (at ~ -1.1 V). Applying this to this compound could provide clean and selective pathways to valuable synthetic intermediates. The reduction potential is sensitive to pH, offering another layer of control. acs.org Moreover, the field of electroreductive cross-coupling is rapidly expanding. Future work could explore the coupling of electrochemically generated radical anions of this compound with various electrophiles. researchgate.net
Table 2: Comparison of Future Photo- and Electrochemical Methods
| Method | Transformation | Potential Products from this compound | Key Research Focus |
| Photochemistry | [2+2] Cycloaddition | Nitro-functionalized difluorophenyl cyclobutanes | Diastereoselectivity control; use of triplet sensitizers. nih.gov |
| Denitrative Coupling | 1,1-Disubstituted-2-(2,4-difluorophenyl)ethenes | Exploring scope of radical precursors (e.g., from N-alkylpyridinium salts). worktribe.com | |
| Electrochemistry | Controlled Reduction | 2,4-Difluorophenylacetaldehyde oxime; 2-(2,4-Difluorophenyl)ethan-1-amine | Optimizing electrode material (e.g., Ni, graphite), potential, and pH for chemoselectivity. nih.gov |
| Reductive Coupling | C-C bond formation at the α- or β-position | Pairing with co-reactants like aldehydes to form complex structures. researchgate.net |
Integration into Flow Chemistry and Sustainable Synthesis
Future research will increasingly focus on making the synthesis and functionalization of compounds like this compound more sustainable and scalable.
Flow Chemistry: Continuous flow processing offers significant advantages for handling nitro compounds, including superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and ease of scalability. A key area for development is the transfer of the Henry reaction—used to synthesize the parent nitroalkene—into a flow reactor, potentially using a solid-supported base catalyst that can be easily separated and reused. researchgate.net Subsequent in-line transformations, such as asymmetric reductions or cycloadditions, could be integrated to create multistep continuous syntheses, significantly improving efficiency.
Sustainable Synthesis: The principles of green chemistry can be applied to reactions involving this compound. This includes the development of reactions in environmentally benign solvents like water, where some organocatalytic Michael additions have shown success. mdpi.com Another avenue is the use of heterogeneous catalysts, such as amino-functionalized metal-organic frameworks (MOFs), which have been shown to be effective and reusable for the one-pot synthesis of nitroalkenes. researchgate.net Research into copper-catalyzed borylation of related allylic nitroalkanes also points toward more versatile and sustainable methods for creating functionalized building blocks that avoid stoichiometric reagents. chemrxiv.orgacs.orgqmul.ac.uk
Advanced Applications in Material Science and Catalyst Development (excluding specific material properties)
While excluding an analysis of specific material properties, the potential of this compound as a precursor for advanced materials and catalysts warrants significant future investigation.
Material Science: β-Nitrostyrene itself has been shown to act as a potent inhibitor of free-radical polymerization for monomers like styrene (B11656). acs.orgacs.org However, it can also participate in anionic copolymerization under specific conditions, such as with γ-irradiation. tandfonline.com Future research could explore the role of this compound as a comonomer or an additive in polymerization processes. Its unique electronic and structural features, imparted by the difluoroaryl and nitrovinyl groups, could be harnessed to create novel polymer backbones or to functionalize existing polymers, opening pathways to new classes of fluorinated materials.
Catalyst Development: The derivatives of this compound are valuable platforms for developing new catalysts. The asymmetric reduction of this nitroalkene yields chiral amines and subsequent derivatization can produce chiral amides. organic-chemistry.org These chiral molecules, featuring a fluorinated aromatic ring, are prime candidates for use as ligands in transition-metal catalysis or as foundational scaffolds for new organocatalysts. The fluorine atoms can influence the steric and electronic properties of the catalytic pocket, potentially leading to catalysts with unique selectivity and reactivity. mdpi.comnih.gov
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry is an indispensable tool for accelerating research and uncovering new reaction pathways.
Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations are routinely used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and predict the stability of intermediates and transition states in reactions involving nitroalkenes. mdpi.comresearchgate.net For this compound, future computational work should focus on modeling its behavior in asymmetric catalysis. By calculating the energy profiles of reaction pathways with different chiral catalysts, researchers can understand the origins of enantioselectivity and rationally design improved catalysts. rsc.org For example, DFT can model the hydrogen bonding between a thiourea catalyst and the nitro group, revealing the most stable transition state and predicting the major product stereoisomer. mdpi.com
Predictive Modeling: Beyond mechanistic studies, computational tools can predict novel reactivity. Molecular Electron Density Theory (MEDT) can be used to analyze the feasibility of cycloaddition reactions and predict regioselectivity. rsc.org Furthermore, global and local reactivity indices derived from DFT calculations can identify the most nucleophilic and electrophilic sites on the molecule, suggesting how it might react with different partners. rsc.orgresearchgate.net Future research could employ these in silico screening methods to test the viability of this compound in a wide array of hypothetical reactions, guiding experimental efforts toward the most promising discoveries. researchgate.net
Table 3: Application of Computational Methods to this compound
| Computational Method | Research Application | Predicted Outcome / Insight |
| DFT (B3LYP, ωB97X-D) | Asymmetric Catalysis Modeling | Transition state energies, origin of enantio- and diastereoselectivity, catalyst-substrate interactions. mdpi.comrsc.org |
| MEDT | Cycloaddition Reactions | Reaction feasibility (activation energy), kinetic vs. thermodynamic control, regioselectivity. rsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identification of HOMO/LUMO distributions to predict sites for nucleophilic/electrophilic attack. researchgate.net |
| NBO (Natural Bond Orbital) Analysis | Electronic Structure | Charge distribution, bond analysis, understanding the influence of fluorine substitution on reactivity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4-Difluoro-1-(2-nitroethenyl)benzene in a laboratory setting?
- Methodological Answer : The compound can be synthesized via nitroethenylation of a fluorinated aromatic precursor. For example, a modified Knoevenagel condensation using 2,4-difluorobenzaldehyde and nitroethane under acidic conditions (e.g., acetic acid) facilitates the formation of the nitroethenyl group. Reaction optimization should monitor temperature (70–90°C) and catalyst choice (e.g., ammonium acetate) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine positions (δ ~ -110 to -120 ppm for ortho/meta-F) and NMR to verify the nitroethenyl protons (δ ~ 6.5–7.5 ppm for vinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHFNO) with accurate mass measurement (expected [M+H]: 200.0523).
- X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitroethenyl group. Store in amber vials under inert gas (N or Ar) at -20°C. Monitor decomposition via thin-layer chromatography (TLC) over time; degradation products may include nitroso derivatives or fluorinated benzoic acids .
Q. How does the electronic effect of fluorine substituents influence the reactivity of the nitroethenyl group?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms (ortho and para positions) increases the electrophilicity of the nitroethenyl group, enhancing its susceptibility to nucleophilic attack. Kinetic studies using UV-Vis spectroscopy can track reactions with amines or thiols, comparing rates to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of the nitroethenyl group in this compound with nucleophiles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The nitroethenyl carbon typically shows high values, indicating nucleophilic attack sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction pathways. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G(d,p)) .
Q. What experimental strategies can resolve contradictions in reported reaction outcomes involving fluorinated nitroaromatic compounds like this compound?
- Methodological Answer :
- Controlled Replication : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify critical variables.
- Isotopic Labeling : Use deuterated analogs (e.g., -nitroethane) to trace mechanistic pathways via NMR or mass spectrometry .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 1-fluoro-4-(2-nitroethenyl)benzene) to isolate substituent effects .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to balance solubility and volatility.
- Twinned Data Refinement : Use SHELXL for high-resolution data, applying TWIN and BASF commands to model twinning fractions .
- Temperature Control : Crystallize at -40°C to slow nucleation and improve crystal quality .
Q. How can the biological activity of this compound derivatives be systematically explored?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., methoxy, chloro) and test against target enzymes (e.g., cytochrome P450) using fluorometric assays.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., nitroreductases), guided by the compound’s electrostatic potential surface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
